molecular formula C10H8N2O3 B3263202 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 36991-41-0

6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B3263202
CAS No.: 36991-41-0
M. Wt: 204.18 g/mol
InChI Key: YGYZHVHLBVRBRW-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with bacterial enzymes, disrupting their metabolic processes .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid stands out due to its unique cinnoline structure, which imparts distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

6-methyl-4-oxo-1H-cinnoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5-2-3-7-6(4-5)9(13)8(10(14)15)12-11-7/h2-4H,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYZHVHLBVRBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NN=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 2
6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
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6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
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6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 5
6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 6
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Reactant of Route 6
6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

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